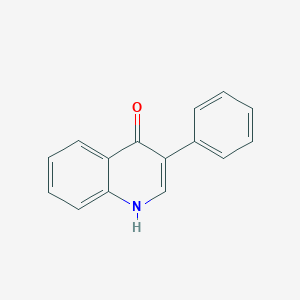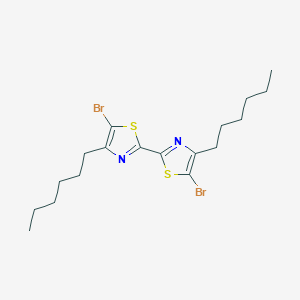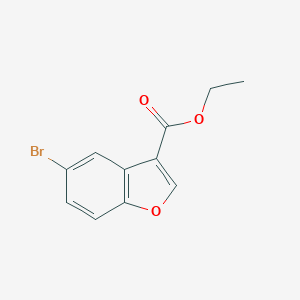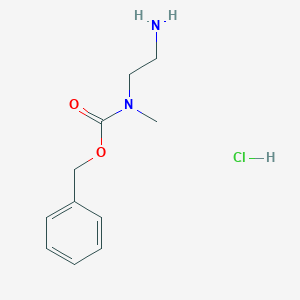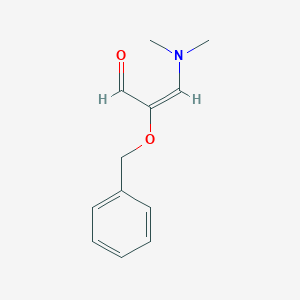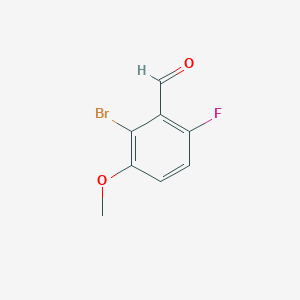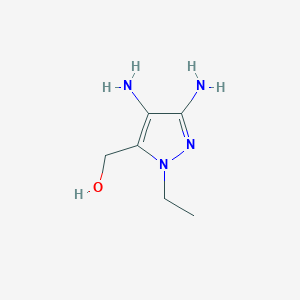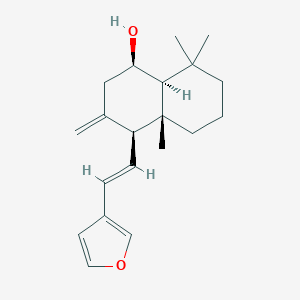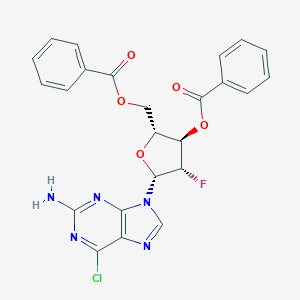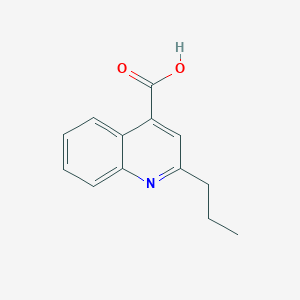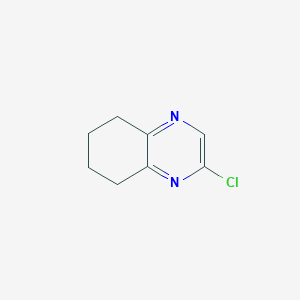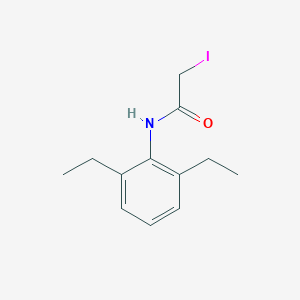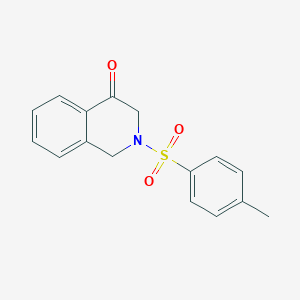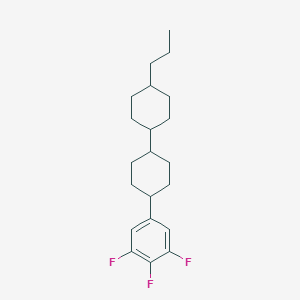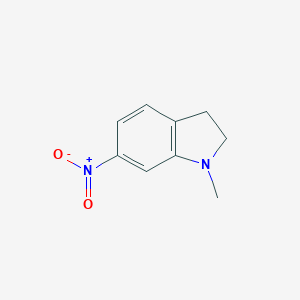
1-Methyl-6-nitroindoline
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 1-Methyl-6-nitroindoline were not found, a related compound, N-methyl indoles, can be synthesized from commercially available indolines in the presence of sodium hydride (NaH) and methyl iodide .Molecular Structure Analysis
The InChI code for 1-Methyl-6-nitroindoline is 1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Synthesis of Nitroindole Derivatives : Lavrenov et al. (2002) explored the synthesis of methyl 5- and 6-nitroindole derivatives, including 6-nitroindoline-2-carboxylic acid, demonstrating methods to generate these compounds with varying yields (Lavrenov et al., 2002).
- Chiral Synthesis from L-Phenylalanine : Liu et al. (2010) reported the synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-Phenylalanine, highlighting its potential for industrial applications due to its moderate yield and high enantiomeric excess (Liu, Qian, & Chen, 2010).
- Charge Density Analysis : Zarychta et al. (2011) conducted a charge-density analysis of 1-nitroindoline, providing insights into the electronic structure and molecular interactions, important for understanding the properties of these compounds (Zarychta et al., 2011).
Biological and Material Applications
- Antimicrobial and Anti-inflammatory Activities : Bassyouni et al. (2012) evaluated the antibacterial, anti-inflammatory, and antinociceptive activities of various nitroindoline derivatives, finding significant activities in some compounds compared to standard drugs (Bassyouni et al., 2012).
- Photorelease of Neuroactive Amino Acids : Papageorgiou et al. (2004) discussed the use of 1-acyl-7-nitroindolines for the rapid photorelease of carboxylates like L-glutamate in biological experiments, highlighting their efficiency and potential applications (Papageorgiou, Ogden, & Corrie, 2004).
- Photochromism and Microstructure Fabrication : Hatch et al. (2016) reported on the photolysis of a polypeptide containing 7-nitroindoline units, which can potentially be used for microstructure fabrication in materials engineering (Hatch et al., 2016).
Direcciones Futuras
While specific future directions for 1-Methyl-6-nitroindoline were not found in the search results, a related compound, 1-Methyl-5-nitroindoline, has been used in studies investigating the structural changes in liquid water . This suggests potential future directions in the field of solvation studies and temperature-dependent structural changes in liquids .
Propiedades
IUPAC Name |
1-methyl-6-nitro-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUUKMOEWHYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-nitroindoline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

